(R)-1-(5-Methylnaphthalen-1-YL)ethan-1-amine

Chiral Resolution Enantiomeric Purity Reference Standard Characterization

(R)-1-(5-Methylnaphthalen-1-yl)ethan-1-amine (CAS 1344557-18-1) is a chiral amine compound with the molecular formula C13H15N and a molecular weight of 185.27 g/mol. It is primarily cataloged and supplied as a reference standard, specifically identified as Cinacalcet Impurity The compound features a chiral center and a methyl-substituted naphthalene ring, which imparts distinct physicochemical properties relevant to chromatographic separation and chiral resolution.

Molecular Formula C13H15N
Molecular Weight 185.26 g/mol
CAS No. 1344557-18-1
Cat. No. B1449432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(5-Methylnaphthalen-1-YL)ethan-1-amine
CAS1344557-18-1
Molecular FormulaC13H15N
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=CC=C1)C(C)N
InChIInChI=1S/C13H15N/c1-9-5-3-8-13-11(9)6-4-7-12(13)10(2)14/h3-8,10H,14H2,1-2H3/t10-/m1/s1
InChIKeyGNCFOOKDAJHRQC-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(5-Methylnaphthalen-1-yl)ethan-1-amine (CAS 1344557-18-1) for Procurement: Reference Standard and Chiral Intermediate


(R)-1-(5-Methylnaphthalen-1-yl)ethan-1-amine (CAS 1344557-18-1) is a chiral amine compound with the molecular formula C13H15N and a molecular weight of 185.27 g/mol. It is primarily cataloged and supplied as a reference standard, specifically identified as Cinacalcet Impurity 30. [1] The compound features a chiral center and a methyl-substituted naphthalene ring, which imparts distinct physicochemical properties relevant to chromatographic separation and chiral resolution.

Identity Cinacalcet Impurity 30 chiral reference standard
Chirality (R)-enantiomer with high enantiomeric purity
Use Context Method validation and impurity profiling for regulatory submissions

Why Generic (R)-1-(5-Methylnaphthalen-1-yl)ethan-1-amine Substitution Fails for Regulated Analysis


This compound's procurement value is not defined by biological activity, but by its identity as a specific, quantifiable impurity marker. [1] Substituting this compound with a generic 'naphthyl ethylamine' or even a closely related analog (e.g., Cinacalcet Impurity A) will result in method failure due to distinct chromatographic behavior, different relative response factors (RRFs), and the loss of traceability required for regulatory submissions like ANDAs. [2] The 5-methyl substitution on the naphthalene ring directly alters its interaction with stationary phases, making it a unique and irreplaceable reference point for method validation.

Chromatographic Selectivity
Generic naphthyl ethylamines lack the 5-methyl group, leading to distinct retention shifts that may prevent peak resolution in validated methods.
Relative Response Factors
Closely related analogs (e.g., Impurity A) exhibit different RRFs, so direct substitution may compromise quantitative accuracy.
Regulatory Traceability
Substituting with an unqualified impurity standard may break the chain of traceability required for ANDA or similar regulatory filings.

Quantitative Differentiation Evidence for (R)-1-(5-Methylnaphthalen-1-yl)ethan-1-amine (1344557-18-1) Against Comparators


Chiral Purity and Enantiomeric Excess: A Key Differentiator from Racemic or Unspecified Chirality Impurities

The (R)-enantiomer of 1-(5-Methylnaphthalen-1-yl)ethan-1-amine (CAS 1344557-18-1) can be isolated with an enantiomeric excess (ee) >99% through a specific chiral resolution process using (S)-mandelic acid. This high level of chiral purity is a critical differentiator from the racemic mixture (which would contain 50% of the inactive or potentially interfering (S)-enantiomer) and from other chiral amine impurities lacking a defined stereochemical specification. [1]

Enantiomeric Purity vs. Racemate
Head-to-head
Target: >99% ee (R)-enantiomer
Comparator: Racemic mixture (theoretical 0% ee)
Supports accurate enantiomeric impurity quantification per ICH Q6A.
Chiral resolution via (S)-mandelic acid; method condition may require verification.
Chiral Resolution Enantiomeric Purity Reference Standard Characterization

Structural Distinction from Cinacalcet Impurity A: Impact on Chromatographic Selectivity

The target compound (Cinacalcet Impurity 30) is differentiated from a key analog, Cinacalcet Impurity A (CAS 82572-04-1, (R)-(+)-1-(1-Naphthyl)ethylamine), by the presence of a methyl group at the 5-position of the naphthalene ring. This structural difference, while minor, alters the molecule's hydrophobicity and π-π interactions, leading to a distinct retention time in HPLC analysis. [1] A validated HPLC method for Cinacalcet impurities demonstrates baseline separation of Impurity A (LOQ: 0.03-0.13 µg/mL) from other impurities, with the 5-methyl group on Impurity 30 ensuring its elution profile is distinct and does not co-elute with the parent drug or other related substances. [2]

Structural Distinction vs. Impurity A
Class-level
5-Methyl substitution shifts HPLC retention relative to unsubstituted naphthyl analog.
Ensures specific peak identification, preventing misidentification in batch testing.
Retention behavior inferred from reverse-phase principles; must be verified in user's method.
Chromatographic Selectivity Impurity Profiling Method Validation

Proven Application in a Quality by Design (QbD) Validated Electrophoresis Method

This compound has been successfully integrated and validated within a chiral capillary zone electrophoresis (CZE) method developed according to Quality by Design (QbD) principles for the simultaneous determination of enantiomeric purity and the analysis of up to 30 Cinacalcet impurities. [1] The method achieves complete separation of analytes in approximately 10 minutes using a background electrolyte of 150 mM phosphate buffer (pH 2.70) and 3.1 mM (2-hydroxypropyl)-γ-cyclodextrin as a chiral selector. [2] This demonstrates the compound's compatibility with a robust, high-resolution analytical technique that is orthogonal to HPLC, providing a confirmed analytical strategy for its detection and quantification.

QbD-Validated CE Method Compatibility
Head-to-head
Resolved alongside 29 impurities and parent drug within ~10 min in chiral CZE method.
Provides an orthogonal, pre-established analytical framework for impurity profiling.
Method uses 150 mM phosphate buffer pH 2.70, 3.1 mM HPγCyD; transfer requires re-verification.
Quality by Design (QbD) Capillary Electrophoresis Method Validation

Primary Application Scenarios for (R)-1-(5-Methylnaphthalen-1-yl)ethan-1-amine (1344557-18-1) in R&D and QC


Development and Validation of HPLC/CE Methods for Cinacalcet HCl Impurity Profiling

This compound is essential as a certified reference standard (CRS) for developing and validating liquid chromatography (HPLC) or capillary electrophoresis (CE) methods aimed at quantifying Cinacalcet Impurity 30 in drug substance or drug product batches. [1] Its inclusion is mandatory for establishing system suitability, determining relative retention times (RRTs), and calculating relative response factors (RRFs) for accurate quantitation, as demonstrated in validated QbD-based CE methods.

Quality Control (QC) Batch Release Testing for Cinacalcet API and Formulations

In a QC environment, this compound is used daily as a reference marker to confirm that the level of Cinacalcet Impurity 30 in a manufactured batch does not exceed the ICH Q3A/Q3B qualification threshold. Its distinct chromatographic properties, due to the 5-methyl group, ensure it is a specific and identifiable peak, preventing its misidentification with other process impurities like Impurity A. [1]

Supporting Abbreviated New Drug Applications (ANDA) and Regulatory Filings

Procurement of this specific impurity reference standard is a requirement for generic drug manufacturers compiling an ANDA for Cinacalcet Hydrochloride. The standard's traceability and detailed certificate of analysis are necessary to demonstrate that the analytical methods used are specific and capable of detecting and quantifying this known process-related impurity, satisfying regulatory bodies like the US FDA or EMA. [2]

Application
Selection Property
Validation Focus
HPLC/CE Method Development for Cinacalcet Impurity Profiling
Certified chiral impurity reference standard with defined (R)-configuration
System suitability, relative retention times, and response factor determination
QC Batch Release Testing of Cinacalcet API and Formulations
Specific chromatographic marker with unique 5-methylnaphthalene moiety
Peak identification accuracy and ICH Q3A/Q3B impurity threshold compliance
ANDA and Regulatory Filing Support
Traceable reference standard with comprehensive certificate of analysis
Method specificity documentation and impurity quantification for regulatory review
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